Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate
Description
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 3-(5-cyanopyridin-2-yl)oxyoxetane-3-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-11(15)12(7-16-8-12)18-10-4-3-9(5-13)6-14-10/h3-4,6H,2,7-8H2,1H3 |
InChI Key |
HFZMNJWBRPJCDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(COC1)OC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate typically involves the reaction of 5-cyanopyridin-2-ol with ethyl oxetane-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxetane Ring-Opening Reactions
The strained four-membered oxetane ring is susceptible to ring-opening under acidic or nucleophilic conditions. This reactivity is leveraged to generate derivatives with enhanced solubility or biological activity.
| Reaction Conditions | Products | Mechanistic Pathway |
|---|---|---|
| Acidic hydrolysis (H₂SO₄, H₂O) | Diol derivative | Protonation of oxygen, nucleophilic attack at β-carbon |
| Nucleophilic attack (e.g., NH₃) | Amino alcohol derivatives | Ring-opening via SN2 mechanism |
The oxetane's ring strain (~26 kcal/mol) drives these reactions, often yielding products with retained stereochemical integrity .
Ester Group Transformations
The ethyl ester moiety undergoes classical reactions, including hydrolysis and transesterification, to modify solubility or introduce new functional groups.
Hydrolysis
-
Basic Conditions (NaOH, H₂O): Forms the corresponding carboxylic acid, enhancing polarity for biological assays .
-
Acidic Conditions (HCl, H₂O): Yields the same carboxylic acid but with slower kinetics due to ester protonation .
Transesterification
Cyanopyridine Modifications
The electron-deficient cyanopyridine group participates in nucleophilic aromatic substitution (NAS) and reductions.
| Reaction | Conditions | Products |
|---|---|---|
| NAS with amines | DMF, 100°C, K₂CO₃ | 5-Aminopyridine derivatives |
| Reduction (H₂, Pd/C) | Ethanol, 50°C | 5-Aminomethylpyridine |
The nitrile group’s electron-withdrawing nature activates the pyridine ring for selective substitutions at the 3- and 5-positions .
Ether Linkage Reactivity
The ether bond connecting the oxetane and cyanopyridine is stable under mild conditions but cleaves under strong acids (e.g., HI) to regenerate 5-cyanopyridin-2-ol and oxetane-3-carboxylic acid derivatives. This reversibility is exploited in prodrug designs.
Cross-Coupling Reactions
Decarboxylative cross-coupling via metallaphotoredox catalysis (Ni/light) enables arylation or alkylation at the ester group after hydrolysis to the carboxylic acid .
| Substrate | Catalyst | Product |
|---|---|---|
| Carboxylic acid derivative | Ni(II)/Ir(ppy)₃ | Biaryl or alkyl-aryl compounds |
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents | Application |
|---|---|---|---|
| Oxetane | Ring-opening | H₂SO₄, NH₃ | Synthesis of diols/amino alcohols |
| Ester | Hydrolysis | NaOH, HCl | Prodrug activation |
| Cyanopyridine | NAS | Amines, K₂CO₃ | Bioisostere development |
| Ether | Acidic cleavage | HI | Degradation studies |
Research Implications
-
Drug Design: Ring-opening derivatives show improved bioavailability in preclinical models.
-
Materials Science: Cross-linked polymers derived from oxetane reactions exhibit enhanced thermal stability .
-
Catalysis: Nickel-mediated couplings enable late-stage diversification for combinatorial libraries .
This compound’s multifunctional architecture positions it as a versatile scaffold in synthetic and applied chemistry. Future work may explore photochemical transformations or enantioselective modifications of the oxetane ring.
Scientific Research Applications
Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The oxetane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate, we compare it with structurally related ethyl carboxylates and oxetane/pyridine derivatives. Key distinctions arise from substituent effects, ring puckering, and physicochemical properties.
Table 1: Structural and Functional Comparison of Ethyl Carboxylate Derivatives
Key Findings:
Ring Strain and Conformation: The oxetane ring in the target compound introduces moderate ring strain compared to cyclobutane derivatives (e.g., Ethyl 3-oxocyclobutanecarboxylate), which exhibit higher strain due to smaller ring size . Puckering parameters defined by Cremer and Pople (1975) suggest that oxetane rings often adopt non-planar conformations to alleviate strain, a feature critical for molecular packing and crystallinity .
Synthetic Accessibility: Similar compounds (e.g., pyrazole and pyran derivatives) are synthesized via refluxing cyanoacetates or malononitrile with heterocyclic precursors in 1,4-dioxane/triethylamine, suggesting analogous routes for the target compound .
Crystallographic Behavior: The oxazolidinone derivative in exhibits a planar oxazolidinone ring (deviation <0.059 Å), contrasting with the puckered oxetane core expected in the target compound. Such differences influence crystal packing and hydrogen-bonding networks .
Commercial Viability :
- Ethyl carboxylates with pyridinyl substituents (e.g., Ethyl 5-(pyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate) are commercially available, indicating established synthetic protocols for analogous structures .
Biological Activity
Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate (CAS No. 2763776-02-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the synthesis, biological evaluations, mechanisms of action, and comparative studies of this compound.
This compound is characterized by an oxetane ring, a cyanopyridine moiety, and an ethyl ester group. The typical synthesis involves the reaction of 5-cyanopyridine-2-ol with ethyl oxetane-3-carboxylate in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Anticancer Properties
Recent studies have focused on the anticancer potential of this compound. In vitro evaluations against various human cancer cell lines have shown promising results. For instance:
- Cytotoxicity : The compound demonstrated micromolar cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values as low as 0.47 ± 0.02 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.47 |
| MDA-MB-231 | Not specified |
| PANC-1 | Not specified |
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Tubulin Polymerization : Initial studies indicated that while this compound did not significantly inhibit tubulin polymerization (IC50 > 20 μM), it exhibited cytotoxicity through alternative pathways .
- Cell Migration : The compound was also evaluated for its impact on cell migration in wound healing assays, where it inhibited migration of PANC-1 cells, suggesting potential applications in preventing metastasis .
Comparative Studies
This compound has been compared with other oxetane derivatives to elucidate structure–activity relationships (SAR). For example:
| Compound | Tubulin Inhibition | Cytotoxicity (μM) |
|---|---|---|
| OXi8006 (ketone analogue) | Significant | Not specified |
| Ethyl 5-chloro-3-cyanopyridine | Moderate | Not specified |
| Ethyl 5-oxopyrrolidine | Low | Not specified |
The unique combination of functional groups in this compound contributes to its distinct biological profile compared to other compounds in its class.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Study on Antiproliferative Activity : A study evaluated multiple oxetane-containing analogues for their antiproliferative activity against cancer cell lines, revealing that certain modifications to the cyanopyridine moiety enhanced activity .
- Wound Healing Assay : In wound healing assays, compounds similar to ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane showed significant inhibition of cell migration, indicating their potential role in cancer metastasis prevention .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate, and how can purity be optimized?
- Answer : Synthesis typically involves nucleophilic substitution between 5-cyanopyridin-2-ol and ethyl oxetane-3-carboxylate derivatives. Purity optimization includes using high-resolution chromatography (HPLC or flash column) and monitoring by to detect residual solvents or unreacted intermediates. Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) can further enhance purity .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct stability tests via periodic or LC-MS to detect hydrolysis or oxidation of the oxetane or cyano groups. Avoid aqueous buffers unless necessary for solubility .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer : Use to confirm regiochemistry (e.g., pyridyl-oxygen linkage) and FT-IR for functional groups (C≡N stretch at ~2200–2250 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallinity assessment, perform powder XRD .
Advanced Research Questions
Q. How can the oxetane ring conformation influence the compound’s reactivity or binding in supramolecular systems?
- Answer : The oxetane puckering amplitude and phase angle (defined via Cremer-Pople coordinates) determine steric and electronic profiles. Computational methods (DFT) or X-ray crystallography can quantify puckering (e.g., using SHELXL for refinement). A planar oxetane may enhance rigidity, while puckering alters steric hindrance .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Answer : If atomic displacement parameters (ADPs) suggest disorder, employ twin refinement in SHELXL or use Hirshfeld surface analysis to identify weak interactions. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) and DFT-optimized geometries .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Answer : Perform molecular docking (AutoDock Vina) using the pyridyl-cyano moiety as a hydrogen-bond acceptor. MD simulations (AMBER/CHARMM) assess binding stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What are the challenges in synthesizing derivatives with modified pyridyl or oxetane substituents?
- Answer : Steric hindrance at the oxetane’s 3-position complicates nucleophilic substitution. Use bulky leaving groups (e.g., tosylates) or microwave-assisted synthesis to accelerate kinetics. Monitor by if fluorinated analogs are targeted .
Methodological Notes
- Synthesis : Diastereoselective routes (e.g., chiral auxiliaries) require enantiomeric excess verification via chiral HPLC .
- Crystallography : For twinned crystals, use the Hooft parameter in SHELXL to refine Flack x values .
- Computational Analysis : B3LYP/6-31G(d) basis sets balance accuracy and computational cost for DFT studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
